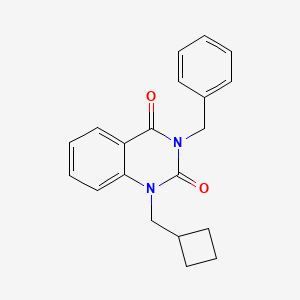
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CBMQD) is an organic compound of the quinazoline family, which has a wide range of applications in scientific research and medicinal chemistry. CBMQD has been studied for its novel properties, including its ability to act as an inhibitor of enzymes involved in the metabolism of many drugs, and its potential to act as an anti-cancer agent. CBMQD has also been found to act as a potent antioxidant, and its ability to scavenge reactive oxygen species (ROS) is of particular interest.
科学研究应用
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been studied for its potential applications in scientific research and medicinal chemistry. It has been found to act as an inhibitor of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of many drugs. This property makes this compound a potential tool to study the metabolism of drugs in vitro. In addition, this compound has been found to act as an anti-cancer agent, and its ability to scavenge reactive oxygen species (ROS) makes it a potential antioxidant.
作用机制
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been found to act as a CYP enzyme inhibitor. Specifically, it has been found to inhibit the activity of CYP2C9, a cytochrome P450 enzyme involved in the metabolism of many drugs. This compound binds to the active site of the enzyme and prevents it from metabolizing drugs. In addition, this compound has been found to act as an anti-cancer agent. It has been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. Furthermore, this compound has been found to act as a potent antioxidant. It has been found to scavenge reactive oxygen species (ROS) and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. As an inhibitor of CYP enzymes, it has been found to reduce the metabolism of drugs, which can lead to an increase in the concentration of drugs in the body. In addition, this compound has been found to induce apoptosis in cancer cells, which can lead to cell death. Furthermore, this compound has been found to act as a potent antioxidant, which can reduce oxidative stress and protect cells from damage caused by ROS.
实验室实验的优点和局限性
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its ability to act as an inhibitor of CYP enzymes. This property makes it a useful tool for studying the metabolism of drugs in vitro. In addition, this compound has been found to act as an anti-cancer agent, which makes it a potential therapeutic agent. However, one of the main limitations of this compound is its low solubility, which can make it difficult to use in lab experiments.
未来方向
There are several potential future directions for the study of 3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione. One of the main directions is to further explore its potential as an anti-cancer agent. In addition, further research is needed to explore the potential of this compound as an antioxidant. Furthermore, further research is needed to explore the potential of this compound as a CYP inhibitor, as this property could be useful for drug development. Finally, further research is needed to explore the potential of this compound as a drug delivery vehicle, as this could be useful for the development of novel drug delivery systems.
合成方法
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is synthesized from 2-methyl-3-benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (MBQD) and cyclobutylmethyl bromide (CBMBr) in a two-step reaction. In the first step, MBQD is treated with CBMBr in a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the product of the reaction is this compound (this compound). In the second step, the this compound is purified by recrystallization in a solvent such as methanol.
属性
IUPAC Name |
3-benzyl-1-(cyclobutylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-17-11-4-5-12-18(17)21(13-16-9-6-10-16)20(24)22(19)14-15-7-2-1-3-8-15/h1-5,7-8,11-12,16H,6,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVZTWXCEJCYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455750.png)
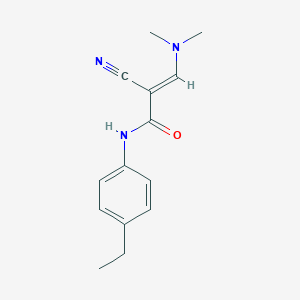
![2-(3,4-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455764.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(propan-2-yl)acetamide](/img/structure/B6455771.png)
![4-(cyclobutylmethyl)-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455773.png)

![2-(3,5-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455782.png)
![4-(cyclohexylmethyl)-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455787.png)
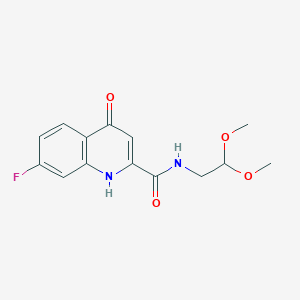
![3-[(2,2-dimethoxyethyl)amino]-4-{[(4-fluorophenyl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B6455813.png)
![5-(cyclohexylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455820.png)
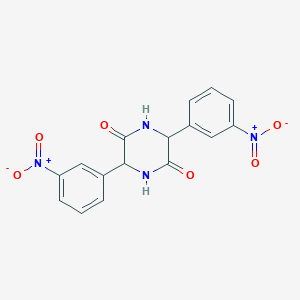
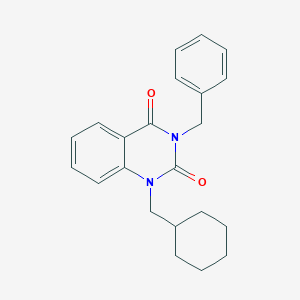
![3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6455848.png)
